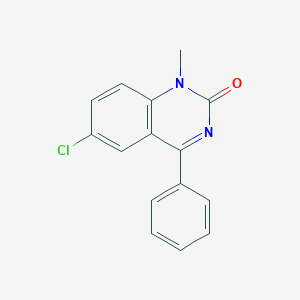

2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-

Description

2(1H)-Quinazolinone derivatives are heterocyclic compounds characterized by a bicyclic structure comprising a benzene ring fused with a pyrimidine ring containing a ketone group at position 2. The compound 6-chloro-1-methyl-4-phenyl-2(1H)-quinazolinone features a chlorine atom at position 6, a methyl group at position 1, and a phenyl group at position 3. These substituents significantly influence its physicochemical properties, reactivity, and biological activity.

Properties

IUPAC Name |

6-chloro-1-methyl-4-phenylquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-18-13-8-7-11(16)9-12(13)14(17-15(18)19)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTXCWJWQKRPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175085 | |

| Record name | 2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20927-53-1 | |

| Record name | 6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20927-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-phenyl-6-chloro-2-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-4-PHENYL-6-CHLORO-2-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKP63GON0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Diazepam Impurity E, also known as 6-chloro-1-methyl-4-phenylquinazolin-2-one, is a derivative of Diazepam. Diazepam primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain. GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

Mode of Action

Diazepam enhances the effect of GABA by binding to its receptors, which leads to increased inhibitory effects of GABA. This results in sedative, muscle relaxant, anticonvulsant, and anxiolytic effects.

Biochemical Pathways

For instance, Diazepam is metabolized in the liver by the cytochrome P450 enzyme system into active metabolites such as nordazepam, temazepam, and oxazepam. These metabolites further interact with GABA receptors, contributing to the drug’s pharmacological effects.

Pharmacokinetics

Diazepam, the parent compound, is known for its high bioavailability and extensive distribution in the body. Diazepam is rapidly absorbed and has a biphasic half-life, with an initial rapid distribution phase followed by a prolonged terminal elimination phase. Its action is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam.

Result of Action

The parent compound diazepam is known to produce a calming effect by enhancing the inhibitory effects of gaba in the central nervous system. This results in reduced anxiety, muscle relaxation, anticonvulsant effects, and sedation.

Action Environment

The action, efficacy, and stability of Diazepam Impurity E can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of diazepam and its impurities. Furthermore, factors such as temperature and light exposure can also impact the stability of the compound. The presence of other substances, such as drugs or food, can also influence the absorption and metabolism of the compound.

Biochemical Analysis

Biochemical Properties

It is known that Diazepam, the parent compound, interacts with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The exact enzymes, proteins, and other biomolecules that 6-chloro-1-methyl-4-phenylquinazolin-2-one interacts with are yet to be identified.

Cellular Effects

Diazepam, the parent compound, has been shown to impair both innate and adaptive immune responses

Molecular Mechanism

Diazepam, the parent compound, increases the binding of endogenous GABA to its receptors, potentiating GABAergic signaling and promoting an overall depression in brain activity. Whether 6-chloro-1-methyl-4-phenylquinazolin-2-one shares this mechanism of action is yet to be determined.

Temporal Effects in Laboratory Settings

Studies on Diazepam have shown that it remains stable in plasma and brain over time

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of 6-chloro-1-methyl-4-phenylquinazolin-2-one in animal models. Studies on Diazepam have shown dose-dependent effects in both mice and rats

Metabolic Pathways

Diazepam, the parent compound, is metabolized in the liver and eliminated from the kidney

Transport and Distribution

Diazepam, the parent compound, is known to be lipophilic and is widely distributed in the body

Biological Activity

2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-, also known as 6-chloro-1-methyl-4-phenylquinazolin-2-one, is a synthetic compound with the molecular formula and a molecular weight of 270.71 g/mol. This compound is characterized by its unique quinazolinone core structure, which features a fused benzene and pyrimidine ring. The presence of chloro and methyl substituents at specific positions on the quinazolinone ring enhances its chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of 2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl- can be represented as follows:

Anticancer Activity

Research indicates that derivatives of quinazolinones, including 6-chloro-1-methyl-4-phenyl-, exhibit significant anticancer properties. For instance, studies have shown that quinazolinone derivatives can inhibit the activity of epidermal growth factor receptor (EGFR), which is crucial in regulating cell proliferation and survival in various cancers. In vitro studies have demonstrated that certain derivatives possess IC50 values as low as 0.096 μM against cancer cell lines such as MCF7 (breast) and A549 (lung) .

Antibacterial and Antifungal Properties

Quinazolinone derivatives are also noted for their antibacterial and antifungal activities. For example, compounds similar to 6-chloro-1-methyl-4-phenyl have shown efficacy against bacterial strains like Staphylococcus aureus and fungi such as Candida albicans. The structural modifications in these compounds significantly influence their biological activity .

Anti-inflammatory and Analgesic Effects

Studies have reported that quinazolinones exhibit anti-inflammatory and analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that certain derivatives can reduce inflammation markers and pain responses in various experimental models .

Anticonvulsant Activity

There is evidence suggesting that 2(1H)-quinazolinone derivatives possess anticonvulsant properties. Compounds in this class have been tested for their ability to reduce seizure frequency in animal models, demonstrating potential therapeutic applications in epilepsy .

Comparative Biological Activity of Quinazolinone Derivatives

Case Study 1: EGFR Inhibition

A study focused on the synthesis of novel quinazolinone derivatives aimed at targeting EGFR showed promising results. The synthesized compounds demonstrated high selectivity and potency against EGFR with IC50 values significantly lower than existing therapies, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various quinazolinone derivatives, including 6-chloro-1-methyl-4-phenyl-. The study found that these compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibacterial agents .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2(1H)-quinazolinone, particularly those with modifications at the 4-anilino position, exhibit significant anticancer properties. For instance, several studies have synthesized novel compounds based on this scaffold, demonstrating efficacy against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications at the 2-position can enhance potency against tumor growth .

Case Study: Anticancer Agents

A study focused on the synthesis of 2-chloromethyl-4(3H)-quinazolinones as intermediates for developing new anticancer agents. These compounds were shown to inhibit protein kinases, which are crucial in cancer cell proliferation. Notably, compounds derived from this quinazolinone exhibited promising results in vitro, indicating their potential as effective therapeutic agents .

Anti-inflammatory Properties

The compound has been identified as a potential anti-inflammatory agent. Studies have demonstrated that quinazolinone derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism involves modulation of cytokine production and inhibition of inflammatory mediators .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of 6-chloro-1-methyl-4-phenyl-2(1H)-quinazolinone derivatives. Some compounds exhibited significant antibacterial and antifungal activities against various pathogens, suggesting their utility in developing new antimicrobial therapies .

The table below summarizes the biological activities associated with 2(1H)-quinazolinone derivatives:

| Activity | Description | Notable Compounds |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation; effective against multiple cancer types | 4-anilinoquinazolines |

| Anti-inflammatory | Reduction of inflammation markers; potential treatment for arthritis | Various quinazolinone derivatives |

| Antimicrobial | Effective against bacteria and fungi; potential for new antibiotics | Specific derivatives showing MIC |

Synthetic Pathways

The synthesis of 2(1H)-quinazolinone derivatives typically involves several methods:

- One-Pot Synthesis : Utilizing o-anthranilic acids as starting materials to produce chloromethyl derivatives efficiently.

- Chlorination Reactions : Introducing chlorine at specific positions to enhance biological activity.

These synthetic approaches allow researchers to create a library of compounds for testing against various biological targets .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Quinazolinone Derivatives

Key Observations :

- The 4-phenyl substituent is common in bioactive quinazolinones (e.g., anti-inflammatory agents ), but substitution with heteroaromatic groups (e.g., thienyl in ) alters electronic properties and binding affinity.

- The 6-chloro substituent is associated with enhanced metabolic stability and halogen bonding in enzyme interactions, as seen in uricosuric agents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Preparation Methods

Synthesis via Ethyl 1-Methyl-3-Phenyl-5-Chloroindole-2-Carbamate

The preparation begins with ethyl 1-methyl-3-phenyl-5-chloroindole-2-carbamate, synthesized through a Curtius rearrangement of 1-methyl-3-phenyl-5-chloroindole-2-carboxylic acid azide. In a representative procedure, 2.0 g of this carbamate is dissolved in 20 mL acetic acid and treated with 2.0 g chromic anhydride in 2 mL water at 15–20°C. After 15 hours of stirring, the mixture is neutralized with ammonia, extracted with ether, and dried to yield an oily intermediate, ethyl 4-(4-chloro-2-benzoylphenyl)-4-methylallophanate. Hydrolysis of this intermediate with 20% aqueous NaOH in ethanol under reflux for 30 minutes produces 1-methyl-4-phenyl-6-chloro-2(1H)-quinazolinone, which is recrystallized from isopropanol (m.p. 220–221°C, yield: ~85%).

Alternative Starting Material: Benzyl Carbamate Derivatives

A parallel synthesis uses benzyl 1-methyl-3-phenyl-5-chloroindole-2-carbamate as the starting material. Oxidation with chromic anhydride in acetic acid at <25°C, followed by neutralization and ether extraction, yields benzyl 4-(4-chloro-2-benzoylphenyl)-4-methylallophanate. Hydrolysis with concentrated HCl in ethanol under reflux for 1 hour affords the same quinazolinone product (m.p. 220–221°C, yield: ~78%). This route demonstrates flexibility in the choice of carbamate protecting groups without compromising final product quality.

Alkylation of Quinazolinone N-Oxide Intermediates

Preparation of 6-Chloro-4-Phenyl-2(1H)-Quinazolinone 3-Oxide

The second methodology starts with 6-chloro-4-phenyl-2(1H)-quinazolinone 3-oxide, which is alkylated using methyl iodide in the presence of a base. In a typical procedure, 40 g of the N-oxide is dissolved in N,N-dimethylformamide (DMF) and treated with sodium hydride (7.7 g, 50% in oil) at 60°C. Methyl iodide (30 g) is added dropwise at 10°C, and stirring at room temperature for 2 hours yields 6-chloro-1-methyl-4-phenyl-2(1H)-quinazolinone 3-oxide (m.p. 253–254°C, yield: 58%).

Base-Mediated Deoxygenation to the Target Compound

The N-oxide intermediate is converted to the final product by refluxing with 1N NaOH in ethanol for 2 hours. After cooling and filtration, the solution is evaporated to dryness, yielding 6-chloro-1-methyl-4-phenyl-2(1H)-quinazolinone (yield: ~80%). This step eliminates the need for harsh reducing agents, enhancing the practicality of the route.

Comparative Analysis of Synthetic Routes

Reaction Efficiency and Yield

| Parameter | Oxidation-Hydrolysis Route | N-Oxide Alkylation Route |

|---|---|---|

| Starting Material Complexity | Moderate (requires carbamate synthesis) | High (requires N-oxide precursor) |

| Reaction Time | 15–20 hours (oxidation) + 30 minutes (hydrolysis) | 2 hours (alkylation) + 2 hours (deoxygenation) |

| Overall Yield | 78–85% | 58–80% |

| Purification Method | Recrystallization (isopropanol) | Filtration and evaporation |

The oxidation-hydrolysis method offers higher yields but demands multi-step synthesis of carbamate precursors. In contrast, the N-oxide route simplifies intermediate handling but requires stringent temperature control during alkylation.

Mechanistic Considerations

-

Oxidation Step : Chromic anhydride in acetic acid mediates the oxidation of the indole carbamate to an allophanate intermediate, likely via electrophilic attack on the indole ring.

-

Alkylation : Sodium hydride deprotonates the N-oxide, enabling nucleophilic substitution by methyl iodide at the N1 position.

Critical Factors in Process Optimization

Solvent and Temperature Effects

Q & A

Basic: What are the standard synthetic routes for 6-chloro-1-methyl-4-phenyl-2(1H)-quinazolinone?

Answer:

The compound is typically synthesized via cyclocondensation reactions. A common method involves:

Cyclization of substituted anthranilic acid derivatives : Reacting 2-amino-5-chloro-N-methylbenzamide with phenylacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., sodium hydride) .

Alkylation : Introducing the methyl group at the N1 position using methyl iodide or trifluoroethyl iodide in DMF at elevated temperatures (135°C for 7 hours) .

Purification : Column chromatography (silica gel, chloroform eluent) or recrystallization yields pure product. Key characterization includes melting point analysis (>300°C) and spectroscopic methods (¹H NMR, ¹³C NMR) .

Advanced: How can synthetic yields be optimized for this compound?

Answer:

Yield optimization requires:

- Catalyst screening : Sodium hydride (63% dispersion) enhances deprotonation efficiency compared to weaker bases .

- Solvent effects : Polar aprotic solvents like DMF improve reaction kinetics at high temperatures .

- Stoichiometric adjustments : Excess alkylating agents (e.g., 2,2,2-trifluoroethyl iodide) drive reactions to completion .

- Reaction monitoring : TLC or HPLC identifies intermediate byproducts (e.g., uncyclized precursors), enabling stepwise adjustments .

Basic: What spectroscopic techniques are used for structural confirmation?

Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.5 ppm), and carbonyl resonances (δ 160–170 ppm) .

- EI-MS : Molecular ion peaks (e.g., m/z 460.34 [M⁺]) confirm molecular weight .

- Melting point analysis : High melting points (>300°C) correlate with crystalline purity .

Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?

Answer:

- Single-crystal diffraction : Using SHELX software (e.g., SHELXL-2018 for refinement), researchers determine bond lengths (e.g., C–C: 1.410–1.502 Å) and angles (e.g., C–C–C: 109–122°) to validate stereochemistry .

- Validation metrics : Low R-factors (e.g., R = 0.052) and high data-to-parameter ratios (>20:1) ensure reliability .

Basic: What pharmacological activities are associated with this quinazolinone derivative?

Answer:

- Antimicrobial activity : Substitutions at the 4-phenyl position enhance activity against bacterial/fungal strains (e.g., Staphylococcus aureus) .

- Anti-inflammatory effects : Inhibition of COX-2 and TNF-α pathways has been reported in analogs with trifluoromethyl groups .

Advanced: How can structure-activity relationship (SAR) studies guide functionalization?

Answer:

- Substituent effects :

- Docking studies : Molecular modeling with enzymes like dihydrofolate reductase (DHFR) predicts binding affinities .

Basic: What are the safety considerations for handling this compound?

Answer:

- Toxicity data : Moderately toxic via subcutaneous routes (LD₅₀: 150–200 mg/kg in rodents) .

- Decomposition hazards : Thermal degradation emits toxic NOₓ fumes; use fume hoods and PPE .

Advanced: How can in vitro assays elucidate reproductive toxicity mechanisms?

Answer:

- Embryotoxicity assays : Exposure to 10–50 µM concentrations in zebrafish embryos disrupts notochord development .

- Oxidative stress markers : Elevated ROS levels (measured via DCFH-DA fluorescence) indicate mitochondrial dysfunction .

Basic: How to address contradictions in NMR data across studies?

Answer:

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aromatic proton shifts vary by 0.1–0.3 ppm .

- Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., unreacted starting materials) .

Advanced: What strategies validate crystallographic data against computational models?

Answer:

- DFT calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking, H-bonding) to explain packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.